(Tetrahydrofuran-2-yl)methyl 2-(1-((3-bromo-4-methylbenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the steps involved in the process .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, reactivity with other substances, and stability, are also analyzed .Scientific Research Applications
Cyclization Reactions
A study by Shikhaliev et al. (2008) explored cyclization reactions involving aryl-, aroyl-, and cyanamides with compounds like methyl 2-(3-oxopiperazin-2-yl)acetate, leading to the formation of various derivatives such as 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione. This implies potential applications in the synthesis of complex heterocyclic structures (Shikhaliev et al., 2008).
Synthesis of Novel Annelated 2-Oxopiperazines
In 2015, Medvedevat et al. reported the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, resulting in the formation of novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a) pyrazine-9-carboxylates. This suggests the compound's use in developing new heterocyclic systems with potential biological activities (Medvedevat et al., 2015).
Antibacterial Activity of Derivatives
Kumari et al. (2017) synthesized derivatives like (1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methyl-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1, 2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetate. These compounds exhibited significant antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating potential for developing new antibacterial agents (Kumari et al., 2017).
Synthesis of Two-Photon Photoinitiators
Zhao et al. (2011) conducted a study on the synthesis of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, which exhibited properties as an effective two-photon carbazole photoinitiator. This research contributes to the development of photoinitiators for industrial applications (Zhao et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
oxolan-2-ylmethyl 2-[1-[(3-bromo-4-methylbenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O5S/c1-12-4-5-13(9-15(12)21)18(26)23-20(30)24-7-6-22-19(27)16(24)10-17(25)29-11-14-3-2-8-28-14/h4-5,9,14,16H,2-3,6-8,10-11H2,1H3,(H,22,27)(H,23,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXGJFZGKPOBHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)N2CCNC(=O)C2CC(=O)OCC3CCCO3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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